molecular formula C14H18BrNO2 B153495 tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 258515-65-0

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B153495
CAS No.: 258515-65-0
M. Wt: 312.2 g/mol
InChI Key: PWPKRLMPHNRWHK-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

The synthesis of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves several steps. One common synthetic route includes the bromination of 3,4-dihydroisoquinoline followed by the introduction of the tert-butyl ester group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and tert-butyl alcohol in the presence of a base like potassium carbonate. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide or potassium thiocyanate.

    Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can be performed to introduce functional groups like hydroxyl or carbonyl groups. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.

    Organic Synthesis: The compound serves as a building block for the construction of more complex molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural properties.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and the isoquinoline ring system play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain biological pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other similar compounds such as:

    tert-Butyl 7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    tert-Butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains a fluorine atom instead of bromine.

    tert-Butyl 7-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains an iodine atom instead of bromine. The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the bromine atom.

Properties

IUPAC Name

tert-butyl 7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPKRLMPHNRWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579122
Record name tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258515-65-0
Record name tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7-bromo-1,2,3,4-tetrahydro-isoquinoline hydrochloride (1.0 g, 4.0 mmol) in DCM (18 mL) and 2M aqueous Na2CO3 solution (5.0 mL, 10.0 mmol) was added a solution of BOC-anhydride (1.0 g, 4.6 mmol) in DCM (7 mL). The reaction mixture was stirred at RT for 3 h and then diluted with water and DCM (1:1, 100 mL). The organic phase was then separated and washed with brine, dried (MgSO4) and filtered. The solvent was evaporated and then carried to next step without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
BOC-anhydride
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
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tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
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tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

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